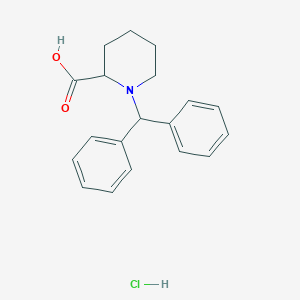

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-benzhydrylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2.ClH/c21-19(22)17-13-7-8-14-20(17)18(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-6,9-12,17-18H,7-8,13-14H2,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLWVUHZPFNCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Enzymatic and Chemical Synthesis of Chiral Piperidine-2-carboxylic Acid Derivatives

A patented process describes the preparation of chiral piperazine-2-carboxylic acid derivatives, which are structurally related to piperidine carboxylic acids, using enzymatic hydrolysis and subsequent chemical modifications:

Enzymatic Hydrolysis: The process employs hydrolases such as leucine amide peptidase 2 to convert substrates into chiral piperazine-2-carboxylic acid at mild temperatures (10–50 °C, preferably 20–30 °C) in aqueous media without additional buffers, as the amino acid product buffers the reaction pH between 7.3 and 8.3. Metal cofactors like zinc salts may be added to enhance enzyme activity.

Isolation and Salt Formation: The chiral acid is isolated by concentration under reduced pressure (30–120 mbar, 30–50 °C), followed by precipitation as the hydrochloride salt by adding aqueous hydrochloric acid (10–37% concentration) at 10–30 °C. The product precipitates as a crystalline hydrochloride salt, which is filtered, washed, and dried.

Optional Protection: Amino protecting groups such as tert-butoxycarbonyl (Boc) can be introduced using Boc-anhydride in the presence of bases like potassium carbonate or triethylamine, typically in aqueous acetone, to facilitate further transformations or purification.

This enzymatic-chemical hybrid route allows for high enantiomeric purity (>98% ee) and scalable production, with reaction parameters optimized for yield and stereoselectivity.

Multi-Step Organic Synthesis via Benzhydrylpiperazine Intermediates

A research study focused on benzhydrylpiperazine derivatives provides a robust synthetic route relevant to the preparation of 1-benzhydrylpiperidine-2-carboxylic acid hydrochloride:

Step 1: Boc Protection of Piperazine

Piperazine is first protected with di-tert-butyl dicarbonate (Boc2O) in dichloromethane at 0–5 °C to form Boc-piperazine.Step 2: Formation of Benzhydrylpiperazine

Boc-piperazine reacts with 1-chloro-4-(chloro(phenyl)methyl)benzene in toluene at 60–80 °C for 6–8 hours to introduce the benzhydryl group, yielding a benzhydrylpiperazine intermediate.Step 3: Preparation of Carboxylic Acid Derivatives

Substituted benzoic acids are converted into esters using hydroxybenzotriazole and carbodiimide coupling agents in acetonitrile, followed by hydrazine hydrate treatment to form hydrazides. Cyclization with phosphoryl chloride produces oxadiazole derivatives.Step 4: Nucleophilic Substitution to Final Product

The benzhydrylpiperazine intermediate is reacted with chloromethyl oxadiazole derivatives in dimethylformamide with potassium hydroxide under nitrogen atmosphere, yielding the target compounds after purification.Step 5: Hydrochloride Salt Formation and Purification

The final compound is isolated by precipitation and recrystallization, often from ethanol, to obtain the hydrochloride salt with high purity.

Analytical techniques such as 1H and 13C NMR, high-resolution mass spectrometry, and HPLC confirm the structure and purity of the synthesized compound.

Comparative Data Table of Key Preparation Parameters

| Preparation Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Enzymatic hydrolysis | Hydrolase (LAP2), 20–30 °C, aqueous solvent, pH 7.3–8.3 | High enantiomeric purity (>98% ee), mild reaction |

| Concentration and salt formation | Reduced pressure 30–120 mbar, 30–50 °C; HCl 10–37% | Precipitation of crystalline hydrochloride salt |

| Boc protection | Boc2O, K2CO3 or triethylamine, aqueous acetone, 0–5 °C | Amino group protection for further reactions |

| Benzhydrylpiperazine formation | 1-chloro-4-(chloro(phenyl)methyl)benzene, toluene, 60–80 °C | Introduction of benzhydryl substituent |

| Nucleophilic substitution | DMF, KOH, nitrogen atmosphere, room temperature | Formation of final piperidine derivative |

| Purification | Filtration, washing, recrystallization (ethanol) | High purity crystalline hydrochloride salt |

Research Findings and Optimization Notes

The enzymatic method offers a stereoselective route with environmentally benign conditions, avoiding harsh reagents and extreme temperatures.

The chemical synthesis route allows for structural diversification through modification of benzoic acid derivatives, enabling the synthesis of analogues with potentially varied biological activities.

The hydrochloride salt form improves the compound's crystallinity and stability, facilitating handling and storage.

Reaction parameters such as temperature, pH, solvent choice, and reagent stoichiometry critically influence yield and purity. For example, maintaining reaction temperatures below 30 °C during salt formation prevents decomposition and promotes crystallization.

Analyse Chemischer Reaktionen

Table 1: Synthetic Routes and Yields

Amide and Ester Formation

The carboxylic acid group in 1-BPCA·HCl undergoes activation for nucleophilic acyl substitution:

-

Amide Coupling : Reacted with amines using HATU/DIPEA in DMF to form peptidomimetics .

-

Esterification : Treated with alcohols (e.g., methanol) under acidic catalysis to produce esters .

Table 2: Derivatives and Reaction Outcomes

Salt Metathesis and Deprotonation

-

Deprotonation : Treatment with NaHCO₃ in aqueous THF generates the free carboxylic acid, enabling further reactivity .

-

Salt Exchange : Reacted with AgNO₃ to form silver carboxylates for catalytic applications .

Reductive Transformations

-

Nitrile Reduction : Cyanomethyl intermediates (e.g., from chloroacetonitrile alkylation) are reduced with LiAlH₄ to primary amines .

Stability and Reaction Optimization

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Histone Deacetylase (HDAC) Inhibition

One of the most prominent applications of 1-benzhydrylpiperidine derivatives is in the development of HDAC inhibitors, which are crucial in cancer treatment. Recent studies have demonstrated that compounds based on this scaffold exhibit selective inhibition of HDAC6, a subtype associated with cancer metastasis. For example, a study identified two selective HDAC6 inhibitors with nanomolar IC values, showcasing their potential to reduce tumor growth and metastasis in breast cancer models, specifically using MDA-MB-231 and MCF-7 cell lines .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic activities of various 1-benzhydrylpiperazine derivatives against different cancer cell lines, including hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancers. Among these derivatives, those with benzamide substitutions exhibited significant cytotoxic effects, indicating their potential as anticancer agents .

Neurological Applications

Calcium Channel Modulation

Research has indicated that certain 1-benzhydrylpiperidine derivatives may interact with N-type calcium channels, which play a role in various neurological conditions such as epilepsy and chronic pain. The modulation of these channels could lead to therapeutic advancements in treating conditions like hypertension and neuropathic pain .

Synthesis and Derivative Development

The synthesis of 1-benzhydrylpiperidine-2-carboxylic acid hydrochloride involves several chemical processes that allow for the modification of its structure to enhance biological activity. For instance, the introduction of different substituents on the piperidine ring can lead to compounds with improved potency against specific targets, such as HDACs or calcium channels .

Summary of Research Findings

Case Studies

Case Study 1: HDAC Inhibitors in Breast Cancer

A detailed investigation into the use of 1-benzhydrylpiperazine-based HDAC inhibitors revealed their efficacy in reducing tumor size and metastasis in xenograft models. These compounds demonstrated not only cytotoxic effects but also anti-migratory properties, suggesting their potential as dual-action therapeutics against breast cancer .

Case Study 2: Calcium Channel Blockers

Another study focused on the interaction of benzhydrylpiperazine derivatives with calcium channels. The results indicated that these compounds could effectively reduce excitability in neuronal tissues, providing a basis for their use in treating conditions like epilepsy and chronic pain syndromes .

Wirkmechanismus

The mechanism of action of 1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzhydryl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The piperidine ring provides a scaffold for binding to active sites, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules. These interactions modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural, molecular, and functional differences between 1-benzhydrylpiperidine-2-carboxylic acid hydrochloride and related piperidine derivatives:

Notes:

- Structural Impact : The benzhydryl group in the target compound introduces steric bulk and aromatic interactions, which may influence binding to hydrophobic pockets in proteins. This contrasts with smaller substituents like methyl (in 1-methylpiperidine-2-carboxylic acid HCl), which favor solubility but reduce target affinity .

- Functional Groups : The carboxylic acid at position 2 enables hydrogen bonding or salt bridge formation in biological systems, a feature shared across most analogs. Ester derivatives (e.g., ethyl 1-benzyl-2-piperidinecarboxylate HCl) may act as prodrugs, enhancing bioavailability .

- Biological Relevance : Benzothiazole-containing analogs (e.g., ) are associated with antimicrobial or anticancer activity due to the heterocyclic scaffold’s electronic properties . The benzhydryl group’s dual phenyl rings could similarly modulate pharmacokinetic properties or receptor selectivity.

Biologische Aktivität

1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride (CAS No. 1214104-79-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : C19H21NO2·HCl

- Molecular Weight : 331.84 g/mol

- Functional Groups : The compound features a piperidine ring, a benzhydryl group, and a carboxylic acid moiety which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Lipophilicity : The benzhydryl group enhances lipophilicity, facilitating cellular membrane penetration.

- Binding Interactions : The piperidine ring serves as a scaffold for binding to active sites on receptors or enzymes, while the carboxylic acid group can form hydrogen bonds and ionic interactions, modulating the activity of target molecules .

Biological Activities

This compound has been evaluated for several biological activities:

1. Antitumor Activity

Recent studies have shown that derivatives of this compound exhibit significant antitumor properties. For instance, compounds based on the benzhydryl-piperidine structure were found to induce apoptosis in breast cancer cells (MDA-MB-231) through mechanisms involving cell cycle arrest and increased early apoptotic cell populations .

2. HDAC Inhibition

The compound has been investigated as a potential histone deacetylase (HDAC) inhibitor. In vitro assays revealed that it could induce translocation of phosphatidylserine on cell membranes, a marker of early apoptosis, suggesting its role in cancer therapy .

3. Neuropharmacological Effects

Research indicates that related compounds may affect neurotransmitter systems, particularly monoamine transporters (DAT, NET, SERT). These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions .

Case Study 1: Anticancer Properties

In a study examining the effects of various piperidine derivatives on MDA-MB-231 cells:

- Findings : Treatment with selective HDAC inhibitors derived from the compound resulted in a time-dependent increase in early apoptotic cells.

- : The compounds were effective in reducing cell viability and inducing apoptosis, highlighting their potential as anticancer agents .

Case Study 2: Neurotransmitter Interaction

A computational study focused on the selectivity of the compound for human monoamine transporters demonstrated that modifications to the piperidine structure could enhance binding affinities. This suggests that structural optimization could lead to more effective neuropharmacological agents .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride | Carboxylic group at position 4 | Different receptor interactions |

| Diphenhydramine hydrochloride | Contains an ethylamine side chain | Antihistamine with distinct pharmacological effects |

Q & A

Basic Research Questions

Q. How can 1-Benzhydrylpiperidine-2-carboxylic acid hydrochloride be synthesized with high purity in laboratory settings?

- Methodological Answer : The synthesis typically involves coupling benzhydryl groups to a piperidine-carboxylic acid scaffold under basic conditions. Key steps include:

- Reacting piperidine-2-carboxylic acid with benzhydryl chloride in dichloromethane, using triethylamine to neutralize HCl byproducts .

- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to achieve >95% purity .

- Validation by HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR (¹H/¹³C) to confirm structural integrity .

Q. What analytical methods are recommended for validating the purity and structural identity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (e.g., 70:30 acetonitrile/water with 0.1% formic acid) for purity assessment. Gas chromatography (GC) with a non-polar phase (e.g., OV-17) may also be employed, though sample preparation must avoid prolonged extraction to prevent degradation .

- Spectroscopy : ¹H NMR (DMSO-d₆, δ 1.2–3.8 ppm for piperidine protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) for functional group confirmation .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 342.2) .

Q. How should this compound be stored to maintain stability in laboratory conditions?

- Methodological Answer :

- Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the carboxylic acid group. Desiccate with silica gel to avoid moisture absorption, which can induce clumping or degradation .

- Monitor stability via periodic HPLC analysis (e.g., every 6 months) to detect degradation products like free piperidine or benzhydryl alcohol .

Advanced Research Questions

Q. What strategies can resolve contradictions in analytical data, such as discrepancies between HPLC and NMR results?

- Methodological Answer :

- Orthogonal Validation : Cross-check using LC-MS to correlate retention times with mass data, ensuring peaks correspond to the target compound .

- Isotopic Labeling : Synthesize a deuterated analog (e.g., deuterated benzhydryl group) to distinguish target signals from impurities in NMR .

- Thermogravimetric Analysis (TGA) : Rule out solvent interference by confirming residual solvent content <0.5% .

Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electrophilic substitution at the piperidine nitrogen. Predict activation energies for reactions like acylation or alkylation .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to optimize reaction conditions for nucleophilic attacks .

Q. What experimental designs are suitable for studying its in vivo metabolic pathways?

- Methodological Answer :

- Isotope Tracing : Administer ¹⁴C-labeled compound to rodent models and track metabolites in plasma/urine via scintillation counting. Identify major pathways (e.g., hepatic CYP450-mediated oxidation) .

- Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF-MS. Compare results with in silico predictions (e.g., MetaSite software) .

Q. How can mechanistic studies elucidate its role in modulating biological targets (e.g., receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (KD, kon/koff) with purified GPCRs .

- Cryo-EM : Co-crystallize with target proteins (e.g., sigma-1 receptors) to resolve binding conformations at 2–3 Å resolution .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous or oxidizing environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing to avoid inhalation .

- Incompatibility Alert : Avoid strong oxidizers (e.g., H₂O₂, KMnO₄) to prevent exothermic decomposition. Neutralize spills with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.